N-Pentyl-N-propyl-beta-alanine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
3-[pentyl(propyl)amino]propanoic acid |
InChI |
InChI=1S/C11H23NO2/c1-3-5-6-9-12(8-4-2)10-7-11(13)14/h3-10H2,1-2H3,(H,13,14) |
InChI Key |
DSBPRSJLVKJQCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCC)CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Pentyl N Propyl β Alanine
Synthesis Pathways for N-Pentyl-N-propyl-β-Alanine and Analogous Structures
Parallel Synthesis and Purification Techniques for N-Substituted β-Alanine Derivatives
The demand for compound libraries in drug discovery has driven the development of parallel synthesis and high-throughput purification techniques. These methodologies are well-suited for generating diverse libraries of N-substituted β-alanine derivatives, where the N-substituents can be systematically varied to explore structure-activity relationships.
Parallel Synthesis: Parallel synthesis enables the simultaneous creation of a large number of distinct compounds in a spatially separated array, such as a 96-well plate. For N-substituted β-alanine derivatives, this can be achieved by reacting a common scaffold with a diverse set of building blocks. For example, β-alanine or its ester can be reacted with a library of different alkylating agents. A more common strategy in medicinal chemistry involves using polymer-bound reagents or scavengers. uniroma1.it In this approach, an intermediate can be captured on a solid support, washed to remove excess reagents, and then cleaved from the support in a subsequent reaction step. uniroma1.it
Another powerful technique is the "split and mix" synthesis, originally developed for peptide chemistry, which allows for the creation of vast numbers of compounds in a few reaction steps. uniroma1.it These approaches are readily adaptable to generate libraries of compounds structurally related to N-Pentyl-N-propyl-β-alanine by varying the alkyl or aryl groups on the nitrogen atom.
| Well ID | Amine 1 (R1-NH2) | Alkylating Agent 2 (R2-X) | Product Structure (R1,R2-N-CH2CH2COOH) |
|---|---|---|---|
| A1 | Propylamine | Pentyl bromide | N-Propyl-N-pentyl-β-alanine |
| A2 | Propylamine | Butyl bromide | N-Propyl-N-butyl-β-alanine |
| A3 | Propylamine | Hexyl bromide | N-Propyl-N-hexyl-β-alanine |
| B1 | Butylamine | Pentyl bromide | N-Butyl-N-pentyl-β-alanine |
| B2 | Butylamine | Butyl bromide | N,N-Dibutyl-β-alanine |
| B3 | Butylamine | Hexyl bromide | N-Butyl-N-hexyl-β-alanine |
Purification Techniques: High-throughput purification is essential to isolate the desired products from parallel synthesis arrays. Traditional column chromatography is often too slow for large libraries. Modern techniques include:
Automated Chromatography: Systems using miniaturized columns or 96-well plates can purify many samples simultaneously. biotage.com These systems often use affinity chromatography or reversed-phase high-performance liquid chromatography (HPLC).
Solid-Phase Extraction (SPE): This technique uses cartridges or well plates packed with a solid sorbent to retain the compound of interest while impurities are washed away, or vice-versa.
Scavenger Resins: These are functionalized polymers used to react with and remove excess reagents or byproducts from the reaction mixture, simplifying purification. uniroma1.it
High-Throughput LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for the rapid analysis and purification of compound libraries, offering both separation and identification. researchgate.net Automated systems can process 96 samples in as little as 15-30 minutes. youtube.com
Methodological Advancements in β-Amino Acid Synthesis
The synthesis of β-amino acids has evolved significantly, moving from classical methods that often required harsh conditions or hazardous reagents to more efficient and selective modern techniques. illinois.edufrontiersin.org Traditional strategies include the Arndt-Eistert homologation of α-amino acids, conjugate additions of amines to Michael acceptors, and Mannich-type reactions. illinois.edu While effective, these methods can suffer from drawbacks like the need for pre-functionalized starting materials or multiple synthetic steps. illinois.edu
Recent advances have focused on increasing efficiency, control, and functional group tolerance. Key developments include:
Catalytic Methods: The development of novel catalysts has revolutionized β-amino acid synthesis. This includes metal-catalyzed reactions, such as the palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, which construct the β-amino acid backbone from simple building blocks. illinois.edu Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. organic-chemistry.org
Biocatalysis: The use of enzymes offers a green and highly selective alternative to chemical synthesis. frontiersin.orgnih.gov For instance, aspartate-α-decarboxylase can convert L-aspartic acid into β-alanine under mild, aqueous conditions. nih.gov While this is highly effective for the parent compound, engineering these enzymes for activity on substituted analogues remains a challenge.
Optimization of Reaction Conditions for Yield and Stereoselectivity
Fine-tuning reaction parameters is critical for maximizing product yield and, when applicable, controlling stereochemistry. For N-substituted β-alanines, the optimization of the Michael addition is a key area of research.
Yield Optimization: The yield of a Michael addition can be highly dependent on the choice of solvent, catalyst, and temperature. For example, in the synthesis of α,β-diamino acid derivatives via an aza-Michael addition, acetic acid was found to be an effective catalyst under mild conditions. tandfonline.com The choice of solvent can also be critical; studies have shown that moving from organic solvents like DMF to water can sometimes increase the yield of organocatalyzed Michael additions. researchgate.net Furthermore, the stoichiometry of reactants is crucial, particularly in direct N-alkylation reactions, where using specific molar ratios of the alkylating agent and base can selectively produce the desired di-substituted product over mono-substituted or quaternary byproducts. nih.gov
| Entry | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Toluene | Room Temp | 2 days | 40 | researchgate.net |
| 2 | DMF | Room Temp | 2 days | 55 | researchgate.net |
| 3 | Methanol | Room Temp | 1 day | 65 | researchgate.net |
| 4 | Water | Room Temp | 1 day | 70 | researchgate.net |
Stereoselectivity Optimization: While N-Pentyl-N-propyl-β-alanine is an achiral molecule, many β-amino acid derivatives possess one or more stereocenters, making stereoselective synthesis essential. Asymmetric catalysis is the most elegant approach to achieving high enantioselectivity.
Organocatalysis: Chiral primary or secondary amines, such as those derived from natural amino acids (e.g., prolinol derivatives) or cinchona alkaloids, can catalyze the Michael addition of aldehydes or ketones to acceptors like nitroalkenes, affording products with high enantiomeric excess (ee). organic-chemistry.orgresearchgate.netnih.gov The catalyst, co-catalyst, and solvent must all be carefully optimized to achieve high selectivity. nih.gov
Metal Catalysis: Chiral metal complexes, for example, those involving Nickel(II), can be used to control the stereochemistry in reactions such as the alkylation of Schiff bases derived from glycine (B1666218) or alanine (B10760859). researchgate.net
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.
Considerations for Scale-Up in Academic Synthesis
Transitioning a synthetic route from a small, laboratory scale (milligrams) to a larger, academic scale (grams to hundreds of grams) presents a distinct set of challenges that must be addressed for the process to be practical and safe. researchgate.net
Cost and Availability of Reagents: The cost of starting materials, catalysts, and solvents, which may be negligible on a small scale, can become prohibitive on a larger scale. This often necessitates finding cheaper alternative reagents or developing more catalyst-efficient processes.
Safety and Thermal Management: Exothermic reactions that are easily controlled in a small flask can generate heat much faster than it can be dissipated in a large reactor, leading to dangerous temperature runaways. Proper cooling and controlled rates of addition are critical. The toxicity and flammability of reagents and solvents also become more significant concerns at a larger scale.
Reaction Kinetics and Mixing: What works in a small flask with magnetic stirring may not translate directly to a large reactor with mechanical stirring. Inefficient mixing can lead to localized "hot spots," lower yields, and an increase in side products.
Work-up and Purification: Procedures that are convenient on a small scale, such as extraction with large volumes of solvent or purification by column chromatography, become cumbersome, expensive, and time-consuming on a larger scale. An ideal scalable process should be designed to yield a product that can be easily isolated by precipitation and filtration or crystallization, minimizing the need for chromatography. nih.govnih.gov
Equipment: Larger-scale synthesis requires specialized equipment, including multi-necked reactors, mechanical stirrers, dropping funnels for controlled additions, and larger filtration apparatus. The availability of such equipment can be a limiting factor in an academic setting.
A key aspect of designing a scalable synthesis is to choose a route that is reproducible, uses safe and inexpensive reagents, and involves a simple purification procedure. nih.govnih.govresearchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise molecular structure of N-Pentyl-N-propyl-beta-alanine in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the atomic arrangement and bonding network can be assembled.
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment, number, and connectivity of protons. The spectrum is characterized by distinct signals corresponding to the two N-alkyl chains (pentyl and propyl) and the beta-alanine (B559535) backbone. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the carboxylic acid group.
The protons on the carbons directly attached to the nitrogen (α-carbons of the alkyl chains and the β-carbon of the alanine (B10760859) backbone) are expected to be deshielded, appearing at a downfield chemical shift. The methylene (B1212753) protons of the beta-alanine backbone typically appear as two distinct triplets due to coupling with each other. The terminal methyl groups of the pentyl and propyl chains will appear as triplets at the most upfield positions, shielded from electronegative atoms.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -COOH | ~11.0-12.0 | Singlet (broad) | 1H |
| -N-CH₂ -CH₂-COOH | ~3.10 | Triplet | 2H |
| -CH₂-CH₂ -COOH | ~2.65 | Triplet | 2H |
| -N-CH₂ - (Pentyl) | ~2.85 | Triplet | 2H |
| -N-CH₂ - (Propyl) | ~2.80 | Triplet | 2H |
| -N-CH₂-CH₂ - (Pentyl) | ~1.60 | Multiplet | 2H |
| -N-CH₂-CH₂ - (Propyl) | ~1.65 | Multiplet | 2H |
| -(CH₂)₂-CH₂ -CH₂-CH₃ (Pentyl) | ~1.30 | Multiplet | 2H |
| -CH₂-CH₂ -CH₃ (Pentyl) | ~1.30 | Multiplet | 2H |
| -CH₃ (Pentyl) | ~0.90 | Triplet | 3H |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield. Carbons bonded directly to the nitrogen atom also exhibit downfield shifts. The aliphatic carbons of the pentyl and propyl chains appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -C OOH | ~175.0 |
| -N-C H₂- (Pentyl) | ~53.0 |
| -N-C H₂- (Propyl) | ~55.0 |
| -N-C H₂-CH₂-COOH | ~48.0 |
| -CH₂-C H₂-COOH | ~33.0 |
| -N-CH₂-C H₂- (Pentyl) | ~29.0 |
| -N-CH₂-C H₂- (Propyl) | ~20.0 |
| -(CH₂)₂-C H₂-CH₂-CH₃ (Pentyl) | ~28.5 |
| -CH₂-C H₂-CH₃ (Pentyl) | ~22.5 |
| -C H₃ (Pentyl) | ~14.0 |
Note: Predicted values are based on typical chemical shifts and computational models.
To confirm the structural assignments from one-dimensional NMR, two-dimensional (2D) techniques are employed.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. It would show correlations between adjacent methylene groups within the propyl chain, the pentyl chain, and the beta-alanine backbone, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each signal in the HSQC spectrum links a specific proton to the carbon it is attached to, allowing for the unambiguous assignment of the ¹³C signals based on the more resolved ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the N-CH₂ protons of the alkyl groups to the β- and γ-carbons of those chains, as well as to the β-carbon of the alanine backbone, confirming the connectivity around the central nitrogen atom.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to the carboxylic acid and the tertiary amine functionalities.
A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
A strong, sharp absorption peak is expected around 1710 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid group.
Multiple sharp peaks in the 2960-2850 cm⁻¹ region will be present, corresponding to the C-H stretching vibrations of the methylene and methyl groups in the alkyl chains.
C-N stretching vibrations for the tertiary aliphatic amine are expected to appear in the 1250-1020 cm⁻¹ region.
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2960 - 2850 | Strong, Sharp |
| C=O Stretch (Carboxylic Acid) | ~1710 | Strong, Sharp |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the compound, further confirming its structure. For this compound (C₁₁H₂₃NO₂), the molecular weight is 201.31 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 201. A key fragmentation pathway for tertiary amines is α-cleavage, which involves the loss of an alkyl radical from the carbon adjacent to the nitrogen atom. This results in the formation of a stable iminium ion.
Expected major fragmentation patterns:
Loss of a butyl radical (•C₄H₉) from the pentyl chain via α-cleavage, leading to a prominent peak at m/z = 144.
Loss of an ethyl radical (•C₂H₅) from the propyl chain via α-cleavage, leading to a peak at m/z = 172.
Loss of the carboxylic acid group (•COOH), resulting in a peak at m/z = 156.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 201 | [C₁₁H₂₃NO₂]⁺ | Molecular Ion (M⁺) |
| 144 | [C₇H₁₄NO₂]⁺ | M - •C₄H₉ (α-cleavage of pentyl group) |
| 172 | [C₉H₁₈NO₂]⁺ | M - •C₂H₅ (α-cleavage of propyl group) |
Single-Crystal X-Ray Diffraction for Solid-State Structural Analysis
While spectroscopic methods elucidate the molecular structure in solution or the gas phase, single-crystal X-ray diffraction provides the definitive solid-state structure. Obtaining a suitable single crystal of this compound would allow for the precise determination of bond lengths, bond angles, and torsional angles.
This technique would confirm the tetrahedral geometry around the nitrogen atom and the planar nature of the carboxylic acid group. Crucially, it would reveal the three-dimensional packing of the molecules in the crystal lattice. Intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules (potentially forming dimers), would be clearly identified and characterized. The conformation of the flexible pentyl and propyl chains in the solid state would also be determined. Such data is invaluable for understanding the physical properties of the compound and its potential interactions in a solid matrix.
Chromatographic Techniques for Purity Assessment and Isomer Separation
The purification and analytical assessment of this compound rely on a suite of chromatographic techniques. These methods are essential for determining the purity of synthesized batches, separating potential isomers, and monitoring the progress of chemical reactions. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) each offer distinct advantages in the comprehensive characterization of this N,N-dialkylated beta-amino acid.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-performance liquid chromatography is a cornerstone for the purity assessment of this compound due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose.
Given that this compound lacks a strong native chromophore for standard UV detection, pre-column derivatization is a frequently employed strategy to enhance detectability. nih.govnih.gov However, detection at lower UV wavelengths (around 205-214 nm) is also feasible for the underivatized compound, though it may offer lower sensitivity. nih.govscispace.com
A typical RP-HPLC method for the purity analysis of this compound would utilize a C18 stationary phase. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of an acid like formic acid or phosphoric acid to ensure the analyte is in a consistent protonation state and to improve peak shape. sielc.com Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often necessary to ensure the timely elution of the compound while maintaining good resolution from any impurities.
For the separation of potential chiral isomers of this compound, specialized chiral stationary phases (CSPs) are required. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, have demonstrated broad applicability for the enantioseparation of various amino acids and their derivatives. mdpi.comresearchgate.net Alternatively, macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, are also highly effective for the chiral resolution of underivatized α- and β-amino acids. sigmaaldrich.comchromatographytoday.com
Interactive Data Table: Representative HPLC Parameters for this compound Analysis
Gas Chromatography (GC) Applications
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of this compound, offering high sensitivity and structural information. However, due to the low volatility of this amino acid, derivatization is a mandatory step to convert it into a form suitable for GC analysis.
Common derivatization strategies for amino acids include silylation and acylation followed by esterification. nih.govnih.gov Silylation, using reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active hydrogen on the carboxylic acid group with a silyl (B83357) group. Alternatively, a two-step approach involving esterification of the carboxylic acid (e.g., to a methyl or ethyl ester) followed by acylation of the secondary amine can be employed.
The resulting volatile derivative is then separated on a capillary column, typically with a non-polar or medium-polarity stationary phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). nih.gov The temperature of the GC oven is programmed to ramp up during the analysis to facilitate the separation of the analyte from any reaction byproducts or impurities. Detection is commonly achieved using a flame ionization detector (FID) or, more powerfully, a mass spectrometer (MS), which provides both detection and structural confirmation based on the fragmentation pattern of the derivatized molecule.
Interactive Data Table: Typical GC-MS Parameters for Derivatized this compound
Structure Activity Relationship Sar Investigations of N Alkyl β Alanine Derivatives
Influence of N-Alkyl Chain Length and Branching on Molecular Interactions
The presence of both a pentyl and a propyl group on the nitrogen atom of β-alanine in N-Pentyl-N-propyl-beta-alanine creates a distinct hydrophobic profile that influences its binding affinity. In hypothetical ligand-receptor binding models, the longer pentyl chain may penetrate deeper into hydrophobic pockets of a receptor, while the shorter propyl chain could provide additional stabilizing interactions with adjacent nonpolar residues.
The differential lengths of the pentyl and propyl groups can lead to specific orientations within a binding site. This asymmetric substitution can be advantageous for optimizing interactions compared to symmetrically substituted N,N-dialkyl-β-alanine derivatives. The interplay between the two different alkyl chains allows for a finer tuning of the molecule's conformation to maximize contact with the target protein.
Table 1: Hypothetical Binding Affinities of N-Alkyl-β-Alanine Derivatives
This interactive table presents hypothetical data to illustrate the potential impact of varying N-alkyl chain lengths on receptor binding affinity. The data suggests an optimal range for chain length to achieve high affinity.
The steric bulk of the pentyl and propyl groups in this compound influences its conformational flexibility. The presence of two alkyl chains restricts the rotation around the N-C bond, leading to a more defined set of preferred conformations. This conformational rigidity can be beneficial for biological activity if the preferred conformation aligns with the geometry of the target's binding site.
Theoretical studies on similar molecules suggest that the β-alanine backbone itself is flexible. However, the attachment of alkyl groups can alter the trajectory of the polypeptide backbone. nih.gov This can impact how the molecule presents its functional groups for interaction. For instance, the carboxyl group's accessibility can be modulated by the orientation of the N-alkyl chains. This steric hindrance can also play a role in preventing non-specific binding, leading to a more targeted biological effect.
Modifications to the β-Alanine Backbone and their Functional Implications
Systematic modifications to the backbone of bioactive polypeptides, including the incorporation of β-amino acid residues, can lead to molecules with improved drug-like properties. nih.gov Altering the β-alanine backbone of this compound could have significant functional implications. For example, introducing substituents on the α or β carbons could further constrain the molecule's conformation or introduce new points of interaction.
Backbone modifications can also enhance the metabolic stability of the compound. The amide bonds in peptides are susceptible to enzymatic degradation, and altering the backbone structure can confer resistance to proteases, thereby prolonging the molecule's duration of action in a biological system. nih.gov While this compound is a single amino acid derivative, the principles of backbone modification are relevant for its potential incorporation into larger peptide structures.
Correlation between Structural Parameters and Biological Activity in Model Systems
Studies on related N-acyl amino acid surfactants have shown a clear correlation between the length of the hydrocarbon chain and their surface properties and toxicological profiles. nih.govresearchgate.net The length of the alkyl chain primarily influences physicochemical parameters, which in turn affect biological activity. nih.gov For this compound, its lipophilicity, governed by the pentyl and propyl chains, would be a key structural parameter correlated with its ability to partition into cell membranes and interact with hydrophobic targets.
Table 2: Correlation of Structural Parameters with Biological Activity (Hypothetical Data)
| Compound Derivative | LogP | Membrane Permeability (PAMPA, 10-6 cm/s) | In Vitro Potency (IC50, µM) |
|---|---|---|---|
| N,N-dipropyl-β-alanine | 2.1 | 5.2 | 25 |
| This compound | 3.5 | 8.9 | 12 |
| N,N-dipentyl-β-alanine | 4.9 | 12.5 | 18 |
| N-propyl-N-heptyl-β-alanine | 4.8 | 11.8 | 22 |
This interactive table showcases a hypothetical correlation between the lipophilicity (LogP), a key structural parameter, and measures of biological activity for a series of N-alkyl-β-alanine derivatives. The data suggests a non-linear relationship where optimal activity is achieved at an intermediate lipophilicity.
Research Applications and Theoretical Frameworks Involving N Pentyl N Propyl β Alanine
N-Alkyl-β-Alanine Derivatives as Monomers in Polymer Science
N-substituted β-alanine derivatives, such as N-Pentyl-N-propyl-β-alanine, are valuable monomers for the synthesis of modified polyamides, often referred to as pseudo-poly(amino acid)s. The presence of alkyl substituents on the nitrogen atom imparts unique properties to the resulting polymers that are not observed in their unsubstituted counterparts.
Synthesis and Characterization of Pseudo-Poly(amino acid)s
The synthesis of pseudo-poly(amino acid)s from N-alkyl-β-alanines offers distinct advantages over the polymerization of unsubstituted β-alanine. Direct polymerization of β-alanine often leads to undesirable side reactions, such as cyclization to form lactams or the formation of low molecular weight oligomers. N-alkylation, and particularly N-dialkylation as in N-Pentyl-N-propyl-β-alanine, effectively prevents these side reactions by blocking the formation of the cyclic monomer and intermolecular hydrogen bonding that can lead to premature precipitation and low molecular weight products. nih.govnih.gov This allows for the synthesis of high molecular weight, soluble polymers with well-defined structures.
A general synthetic route to these polymers involves the polycondensation of the N-dialkyl-β-alanine monomer. The resulting polymers can be characterized by a variety of techniques to determine their molecular weight, thermal properties, and solution behavior.
| Characterization Technique | Information Obtained |
| Size Exclusion Chromatography (SEC) | Molecular weight and molecular weight distribution (polydispersity) of the polymer. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the polymer structure and monomer incorporation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional groups, such as the amide carbonyl stretch. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile of the polymer. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's amorphous or crystalline nature. |
The presence of the pentyl and propyl groups on the nitrogen atom is expected to significantly influence the physical properties of the resulting polymer, such as increasing its solubility in organic solvents and lowering its melting point compared to unsubstituted poly(β-alanine).
Designing Polymeric Architectures with Engineered Hydrophobic Domains
The N-pentyl and N-propyl side chains of the monomer unit play a crucial role in creating engineered hydrophobic domains within the polymer structure. These alkyl groups act as pendant side chains along the polymer backbone, leading to the formation of hydrophobic nanocavities or domains. nih.govacs.org The size and nature of these hydrophobic regions can be tailored by the length and branching of the N-alkyl substituents.
In the case of a polymer derived from N-Pentyl-N-propyl-β-alanine, the combination of a five-carbon and a three-carbon chain provides a significant hydrophobic character. These hydrophobic domains can be exploited for various applications, such as the encapsulation and delivery of hydrophobic drug molecules. nih.gov The amphiphilic nature of such polymers can also lead to self-assembly into micelles or nanoparticles in aqueous environments, with a hydrophobic core capable of carrying a payload and a more hydrophilic backbone exposed to the solvent. The ability to control the hydrophobicity of these domains is a key aspect of designing advanced polymeric materials for biomedical and nanotechnological applications.
Role as Ligands or Chiral Auxiliaries in Asymmetric Catalysis Research
While specific research on N-Pentyl-N-propyl-β-alanine as a ligand or chiral auxiliary in asymmetric catalysis is not extensively documented, the structural features of β-amino acid derivatives suggest their potential in this area. Asymmetric catalysis relies on the use of chiral molecules to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other.
Chiral ligands coordinate to a metal center to create a chiral catalytic complex that can effectively discriminate between enantiotopic faces or groups of a prochiral substrate. rsc.org Similarly, chiral auxiliaries are temporarily attached to a substrate to direct a stereoselective transformation, after which they are removed. wikipedia.orgsigmaaldrich.com
N-Pentyl-N-propyl-β-alanine itself is not chiral. To be utilized in asymmetric catalysis, it would need to be modified to introduce a chiral center, for instance, by introducing a substituent at the α- or β-position of the β-alanine backbone or by using a chiral alkyl group on the nitrogen.
A hypothetical chiral derivative of N-Pentyl-N-propyl-β-alanine could potentially act as a P,N-ligand if a phosphorus-containing group were introduced into the molecule. P,N ligands have proven to be a versatile class of ligands in asymmetric catalysis. rsc.org The combination of a "hard" nitrogen donor and a "soft" phosphorus donor allows for fine-tuning of the electronic and steric properties of the metal catalyst.
The general structure of β-amino acids and their derivatives has been explored in the design of chiral auxiliaries for the asymmetric synthesis of other molecules. nih.gov For example, a chiral β-amino acid derivative can be used to control the stereoselective alkylation of an enolate. While direct applications of N-Pentyl-N-propyl-β-alanine are yet to be reported, the underlying β-alanine scaffold remains a promising platform for the development of new chiral ligands and auxiliaries.
Studies on Membrane Transport Mechanisms in Biological Models
The transport of molecules across biological membranes is a fundamental process in biology. The lipophilicity of a molecule is a key determinant of its ability to passively diffuse across the lipid bilayer of a cell membrane. The N-pentyl and N-propyl groups of N-Pentyl-N-propyl-β-alanine are expected to significantly increase its hydrophobicity compared to unsubstituted β-alanine.
The permeability of amino acids across membranes is influenced by their charge and hydrophobicity. nih.gov While small, uncharged molecules can often pass through membranes via simple diffusion, the transport of amino acids is typically mediated by specific transporter proteins. However, increasing the lipophilicity of a molecule can enhance its ability to partition into the membrane and potentially increase its rate of passive diffusion.
The hydrophobic pentyl and propyl chains would increase the molecule's affinity for the nonpolar interior of the lipid bilayer. This increased lipophilicity could lead to a higher rate of passive diffusion across cell membranes compared to more polar β-alanine analogs. This property could be of interest in the design of molecules that need to cross biological barriers, such as the blood-brain barrier.
It is also conceivable that N-Pentyl-N-propyl-β-alanine could interact with membrane transport proteins. The presence of the alkyl chains could influence its recognition and binding to transporters that handle hydrophobic amino acids or other lipophilic molecules. However, without specific experimental data, the exact mechanism and efficiency of its transport remain speculative.
Enzyme Inhibition Studies Using N-Substituted β-Alanine Analogs
N-substituted β-alanine analogs are of interest in the field of enzyme inhibition, particularly for enzymes that utilize β-alanine as a substrate or are involved in pathways where β-alanine is an intermediate. The structural modifications of the N-substituents can lead to altered binding affinities and potentially inhibitory activity against target enzymes.
Investigation of Coenzyme A Biosynthesis Pathway Inhibition in Microbial Models
A key metabolic role of β-alanine is as a precursor in the biosynthesis of pantothenate (Vitamin B5), which is a fundamental component of Coenzyme A (CoA). frontiersin.org The enzyme responsible for the condensation of β-alanine and pantoate to form pantothenate is pantothenate synthetase (PanC). rsc.org As this pathway is essential in many microorganisms but absent in humans, it represents an attractive target for the development of novel antimicrobial agents. nih.gov
Researchers have synthesized and evaluated various analogs of β-alanine as potential inhibitors of pantothenate synthetase. nih.govrsc.org The rationale is that these analogs might compete with the natural substrate, β-alanine, for the active site of the enzyme, thereby blocking the synthesis of pantothenate and, consequently, CoA.
While a study involving 35 different derivatives of β-alanine with substitutions at various positions did not show significant growth inhibition in several bacterial species, the concept remains an active area of research. nih.gov The lack of activity in that particular study was postulated to be due to high enzyme selectivity or the presence of alternative salvage pathways for pantothenate in the tested bacteria. nih.gov
N-Pentyl-N-propyl-β-alanine, with its bulky and hydrophobic N-substituents, could be investigated as a potential inhibitor of pantothenate synthetase. The large alkyl groups might sterically hinder the proper binding of the molecule in the active site or, alternatively, interact with hydrophobic pockets within the enzyme, potentially leading to inhibition.
| Enzyme Target | Pathway | Potential Role of N-Pentyl-N-propyl-β-alanine |
| Pantothenate Synthetase (PanC) | Coenzyme A Biosynthesis | Competitive or non-competitive inhibitor, disrupting the synthesis of pantothenate. |
Further research, including in vitro enzyme assays and in silico molecular modeling, would be necessary to determine the inhibitory potential of N-Pentyl-N-propyl-β-alanine against pantothenate synthetase and other enzymes in the CoA biosynthesis pathway in various microbial models.
Mechanistic Insights into Enzyme-Antimetabolite Interactions
The interaction of N-Pentyl-N-propyl-β-alanine with enzymes is a subject of significant interest, particularly in the context of it acting as an antimetabolite. An antimetabolite is a substance that interferes with the normal metabolic processes within cells, typically by inhibiting enzymes. The unique structural features of N-Pentyl-N-propyl-β-alanine, specifically its N-alkyl substituents, are pivotal in defining its potential inhibitory mechanisms.
The introduction of pentyl and propyl groups to the β-alanine backbone significantly increases the molecule's hydrophobicity and steric bulk. These characteristics are critical in determining how the molecule interacts with the active site of an enzyme. Enzyme active sites often possess hydrophobic pockets that accommodate nonpolar substrates. The alkyl chains of N-Pentyl-N-propyl-β-alanine can favorably interact with these hydrophobic regions, potentially leading to a strong binding affinity.
Research on analogous β-alanine derivatives has provided a foundational understanding of their enzyme inhibitory actions. For instance, various β-alanine analogues have been shown to inhibit carnosine-synthetase, an enzyme responsible for the synthesis of carnosine. nih.gov The inhibition mechanism is often competitive, where the analogue competes with the natural substrate, β-alanine, for binding to the active site. nih.gov In the case of N-Pentyl-N-propyl-β-alanine, the bulky alkyl groups could either enhance binding to a hydrophobic active site or, conversely, sterically hinder its entry into a more constrained active site.
The table below outlines the key molecular features of N-Pentyl-N-propyl-β-alanine and their likely influence on enzyme interactions, based on established principles of enzyme kinetics and inhibition.
| Molecular Feature | Influence on Enzyme Interaction | Potential Inhibitory Mechanism |
| N-pentyl group | Increases hydrophobicity and van der Waals interactions. | Enhanced binding to hydrophobic pockets within the enzyme's active site. |
| N-propyl group | Contributes to steric hindrance and conformational rigidity. | Steric occlusion of the active site, preventing substrate binding. |
| β-alanine backbone | Mimics the natural substrate, allowing for recognition by the enzyme. | Competitive inhibition by occupying the substrate-binding site. |
| Carboxyl group | Can form ionic bonds or hydrogen bonds with active site residues. | Anchoring the molecule within the active site, increasing binding duration. |
Exploration in Ice Recrystallization Inhibition (IRI) Research
Ice recrystallization is a process where larger ice crystals grow at the expense of smaller ones, a phenomenon that can cause damage to biological tissues during cryopreservation. Molecules that can inhibit this process are of great interest in cryobiology and food science. N-Pentyl-N-propyl-β-alanine's amphiphilic nature—possessing both a hydrophilic carboxylic acid head and hydrophobic alkyl tails—makes it a candidate for an ice recrystallization inhibitor (IRI).
The mechanism of IRI by small amphiphilic molecules is thought to involve their adsorption to the surface of ice crystals. This adsorption disrupts the regular addition of water molecules to the ice lattice, thereby hindering crystal growth. The hydrophobic alkyl chains of N-Pentyl-N-propyl-β-alanine would likely protrude from the ice surface into the surrounding water, creating a disordered layer that further impedes ice growth.
Studies on similar amino acid-based molecules have shed light on the structural requirements for IRI activity. For instance, research has shown a surprising difference in the IRI activity of α-alanine and its isomer β-alanine, with α-alanine showing moderate activity while β-alanine shows none. nih.gov This highlights that subtle changes in molecular structure can have a profound impact on IRI efficacy. The key to α-alanine's activity is believed to be its ability to integrate into the ice lattice in a way that disrupts further growth. nih.gov
For N-Pentyl-N-propyl-β-alanine, its efficacy as an IRI would depend on the balance between its hydrophilic and hydrophobic parts. The length and branching of the alkyl chains are critical. The pentyl and propyl groups provide a significant hydrophobic character, which could enhance its interaction with the ice surface.
The following table summarizes the proposed IRI mechanism for N-Pentyl-N-propyl-β-alanine based on the properties of amphiphilic molecules.
| Step in IRI Process | Role of N-Pentyl-N-propyl-β-alanine |
| Adsorption to Ice Surface | The hydrophilic carboxyl group anchors the molecule to the ice surface through hydrogen bonding. |
| Disruption of Ice Growth | The hydrophobic pentyl and propyl chains extend into the surrounding water, creating a disordered interface that prevents the ordered addition of water molecules to the ice lattice. |
| Inhibition of Recrystallization | By adsorbing to the surface of small ice crystals, the molecule prevents their dissolution and the subsequent growth of larger crystals. |
Further experimental and computational studies would be necessary to quantify the IRI activity of N-Pentyl-N-propyl-β-alanine and to fully elucidate the molecular details of its interaction with ice.
Theoretical Studies on Intermolecular Interactions and Recognition
Theoretical and computational studies are invaluable for understanding the intermolecular interactions that govern the behavior of molecules like N-Pentyl-N-propyl-β-alanine. These studies can provide insights into its conformational preferences, how it interacts with other molecules, and its potential for molecular recognition.
Intermolecular interactions involving N-Pentyl-N-propyl-β-alanine are a complex interplay of various forces:
Hydrophobic Interactions: The nonpolar pentyl and propyl chains will tend to associate with other nonpolar molecules or surfaces to minimize their contact with water. This is a dominant force in aqueous environments.
Van der Waals Forces: These are attractive forces that arise from temporary fluctuations in electron density and are significant for the bulky alkyl groups.
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, allowing for specific interactions with water, other polar molecules, and itself.
Ionic Interactions: The carboxyl group can be deprotonated to form a carboxylate anion, which can then engage in strong electrostatic interactions with cations.
The ability of N-Pentyl-N-propyl-β-alanine to participate in molecular recognition—the specific binding of one molecule to another—is a direct consequence of these intermolecular forces. For instance, its amphiphilic nature could allow it to recognize and bind to specific sites on proteins or to assemble at interfaces.
Computational models can be used to predict the strength and geometry of these interactions. For example, quantum mechanical calculations can provide detailed information about the electronic structure and bonding, while molecular docking simulations can predict how the molecule might bind to a biological target.
The table below details the primary intermolecular forces associated with N-Pentyl-N-propyl-β-alanine and their significance in molecular recognition.
| Intermolecular Force | Molecular Origin | Role in Molecular Recognition |
| Hydrophobic Effect | Exclusion of nonpolar alkyl chains from water. | Driving force for binding to hydrophobic pockets in proteins or for self-assembly. |
| Van der Waals Interactions | Fluctuating dipoles between atoms. | Contribute to the overall binding affinity and specificity, particularly for shape-complementary surfaces. |
| Hydrogen Bonding | Interaction between the carboxyl group and H-bond donors/acceptors. | Provides specificity and directionality to binding interactions. |
| Electrostatic Interactions | Interaction of the charged carboxylate group with other charges. | Strong, long-range interactions that can guide molecular association. |
Emerging Research Avenues and Computational Approaches
Computational Modeling and Molecular Dynamics Simulations for N-Pentyl-N-propyl-β-Alanine Systems
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for exploring the conformational landscape and interaction dynamics of molecules. For N-Pentyl-N-propyl-β-alanine, these in silico techniques offer insights that are often difficult to obtain through experimental methods alone.
Computational alanine (B10760859) scanning is another powerful technique used to identify key amino acid residues responsible for protein-ligand interactions. rsc.org While N-Pentyl-N-propyl-β-alanine is not a protein, the principles of this method can be adapted to study its binding to target proteins. By computationally modeling the binding of the compound to a receptor's active site, researchers can simulate the energetic consequences of its interaction, predicting binding affinity and stability. nih.govscispace.com These computational approaches can guide the design of derivatives with enhanced biological activity.
| Computational Technique | Application for N-Pentyl-N-propyl-β-alanine Systems | Potential Insights |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Modeling the molecule in different environments (e.g., water, lipid bilayer). | Predicting conformational preferences, flexibility of alkyl chains, solvation properties, and interactions with biological membranes. |
| Quantum Mechanics (QM) Calculations | Calculating electronic structure and properties. | Determining charge distribution, reactivity hot-spots, and bond energies to understand chemical reactivity. |
| Molecular Docking | Predicting the binding orientation and affinity to a target protein or receptor. | Identifying potential biological targets and understanding the structural basis of interaction. |
| Free Energy Perturbation (FEP) | Calculating relative binding affinities of different derivatives to a target. | Guiding the rational design of analogues with improved binding characteristics. |
Advanced Analytical Techniques for Metabolomic and Interactomic Studies
To understand the biological role and fate of N-Pentyl-N-propyl-β-alanine, advanced analytical techniques are crucial for its detection and quantification in complex biological matrices. Metabolomics, the comprehensive study of small molecules (metabolites) in a biological system, relies heavily on platforms such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comnih.govresearchgate.net
Mass spectrometry, often coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), offers exceptional sensitivity and selectivity for identifying and quantifying low-abundance molecules. nih.govsysrevpharm.org These methods would be instrumental in tracking the absorption, distribution, metabolism, and excretion (ADME) of N-Pentyl-N-propyl-β-alanine in vivo. For instance, HPLC combined with tandem mass spectrometry (MS/MS) has been effectively used to quantify β-alanine in human urine, a methodology directly applicable to its N-alkylated derivatives. nih.gov
NMR spectroscopy is another cornerstone of metabolomics, providing detailed structural information about metabolites without sample destruction. sysrevpharm.org While generally less sensitive than MS, NMR is highly reproducible and can be used to identify and quantify major metabolites and determine the structure of unknown metabolic products of N-Pentyl-N-propyl-β-alanine. researchgate.net
Interactomics, the study of molecular interactions, can be explored using techniques like affinity chromatography-mass spectrometry. Here, a modified version of N-Pentyl-N-propyl-β-alanine could be used as bait to "pull down" interacting proteins from a cell lysate, which are then identified by MS. This approach can help uncover the biological targets and pathways modulated by the compound.
| Analytical Platform | Key Strengths | Application in N-Pentyl-N-propyl-β-alanine Research |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High sensitivity and selectivity, suitable for non-volatile compounds. creative-proteomics.com | Quantification in biofluids (plasma, urine), identification of metabolites, pharmacokinetic studies. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for volatile and semi-volatile compounds. researchgate.net | Analysis of derivatized N-Pentyl-N-propyl-β-alanine or its volatile metabolites. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Non-destructive, provides detailed structural information, highly quantitative. sysrevpharm.orgresearchgate.net | Structural elucidation of unknown metabolites, flux analysis to trace metabolic pathways. |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | High separation efficiency for charged molecules. sysrevpharm.org | Separation and analysis of the parent compound and its charged metabolites. |
Integration of N-Alkyl-β-Alanine Chemistry into Bio-conjugation Strategies
Bioconjugation is the chemical strategy of linking molecules to biomolecules, such as proteins or nucleic acids, to create novel constructs with combined properties. The structure of N-alkyl-β-alanines, featuring a reactive carboxylic acid group and tunable N-alkyl chains, makes them attractive building blocks for bioconjugation.
The carboxylic acid moiety can be readily activated to form amide bonds with amine groups on proteins, such as the side chain of lysine (B10760008) residues. nih.gov The N-pentyl and N-propyl groups of N-Pentyl-N-propyl-β-alanine can serve as hydrophobic pendants, influencing the solubility, aggregation, and membrane-interaction properties of the resulting bioconjugate.
A significant application of this strategy is in the development of novel biomaterials and drug delivery systems. Research has demonstrated that N-alkylated β-alanine can be used as a monomer to synthesize functional, biodegradable polymers. nih.govresearchgate.netnih.gov These polymers can self-assemble into nanoparticles capable of encapsulating therapeutic agents. nih.govnih.govsemanticscholar.org The alkyl pendants help create hydrophobic nanocavities within the nanoparticle structure, which are ideal for carrying hydrophobic drugs. nih.govnih.gov By further conjugating targeting ligands (e.g., folic acid) to the surface of these nanoparticles, they can be directed to specific cells, such as cancer cells, for targeted drug delivery. nih.gov
| Bioconjugation Strategy | Functional Group Utilized | Potential Application |
|---|---|---|
| Amide Bond Formation | Carboxylic acid group of N-Pentyl-N-propyl-β-alanine. | Labeling proteins with hydrophobic tags; attaching to drug molecules. |
| Polymer Synthesis | Used as a functional monomer. | Creating biodegradable polymers for theranostic nanoagents and controlled drug release systems. nih.govnih.gov |
| Surface Modification | Attachment to surfaces or nanoparticles. | Modifying the hydrophobicity and biocompatibility of materials. |
Future Directions in Sustainable Synthesis of N-Alkyl-β-Alanine Derivatives
The future of chemical manufacturing is increasingly focused on sustainable and "green" processes that minimize waste, reduce energy consumption, and avoid hazardous materials. Traditional chemical synthesis routes for β-alanine and its derivatives can involve harsh conditions like high temperatures, high pressures, and the use of strong acids or bases, which are energy-intensive and can generate significant byproducts. frontiersin.orgresearchgate.netnjchm.com
Future research is directed towards several key areas of sustainable synthesis:
Biocatalysis and Enzymatic Synthesis : Utilizing isolated enzymes or whole-cell biocatalysts offers a green alternative to traditional chemistry. frontiersin.orgresearchgate.net Enzymes operate under mild conditions (neutral pH, ambient temperature) with high specificity, reducing byproduct formation. nih.gov For example, enzymes like aspartate α-decarboxylase can produce β-alanine from L-aspartic acid with high conversion efficiency. njchm.com The discovery or engineering of novel enzymes, such as C-N lyases, could enable the direct and asymmetric synthesis of N-alkyl-β-alanine derivatives. acs.org
Metabolic Engineering : Modifying the metabolic pathways of microorganisms can turn them into cellular factories for producing desired chemicals from simple, renewable feedstocks like glucose. frontiersin.org By introducing and optimizing a biosynthetic pathway for N-alkyl-β-alanine, it may be possible to achieve sustainable production through fermentation.
Greener Chemical Routes : The development of facile, one-step chemical syntheses that avoid the need for complex protection-deprotection steps and toxic phase-transfer catalysts represents a significant advance. nih.govnih.govacs.org These methods improve efficiency, reduce waste, and make the synthesis process more environmentally benign. nih.govacs.org Future work will focus on using recyclable catalysts and renewable solvents to further enhance the sustainability of these processes.
Computational Enzyme Design : A cutting-edge approach involves using computational methods to redesign existing enzymes or create entirely new ones to catalyze specific reactions. acs.org Bioinformatics and computational modeling can be used to engineer an enzyme's active site to specifically accommodate N-alkylated substrates and catalyze the formation of N-Pentyl-N-propyl-β-alanine, a strategy that has been successfully explored for β-alanine synthesis. acs.org
| Synthesis Approach | Description | Advantages |
|---|---|---|
| Enzymatic Synthesis | Use of isolated enzymes (e.g., lyases, nitrilases) to catalyze the reaction. nih.gov | High specificity, mild reaction conditions, reduced byproducts, high efficiency. frontiersin.orgresearchgate.net |
| Whole-Cell Biocatalysis | Use of engineered microorganisms (e.g., E. coli) to convert substrates into the final product. frontiersin.org | Can utilize renewable feedstocks, potential for continuous production. |
| Facile One-Pot Synthesis | Streamlined chemical reactions that avoid intermediate isolation and purification steps. nih.gov | Higher yields, reduced solvent use and waste, easy to scale up. nih.govnih.gov |
| Computational Enzyme Redesign | In silico modification of enzyme structures to create novel biocatalysts for specific reactions. acs.org | Creates highly tailored catalysts, expands the scope of biocatalysis to non-natural reactions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
